BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL-

Chemical Carcinogenesis Tumor Initiation Mouse Skin Two-Stage Model

BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- (CAS 78776-41-7) is a trans-3,4-dihydrodiol metabolite of 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA), which is itself a primary oxidative metabolite of the potent experimental carcinogen 7,12-dimethylbenz[a]anthracene (DMBA). This compound belongs to the polycyclic aromatic hydrocarbon (PAH) bay-region dihydrodiol class, possessing a bay-region 3,4-diol moiety that serves as the required substrate for cytochrome P450-mediated epoxidation to form the ultimate DNA-reactive 3,4-diol-1,2-epoxide species.

Molecular Formula C20H16O3
Molecular Weight 304.3 g/mol
CAS No. 78776-41-7
Cat. No. B13769756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL-
CAS78776-41-7
Molecular FormulaC20H16O3
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCC1=C2C3=C(C=CC2=C(C4=CC=CC=C14)CO)C(=C(C=C3)O)O
InChIInChI=1S/C20H16O3/c1-11-12-4-2-3-5-13(12)17(10-21)15-6-7-16-14(19(11)15)8-9-18(22)20(16)23/h2-9,21-23H,10H2,1H3
InChIKeyJILMUBNUUUYOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- (CAS 78776-41-7): A Key DMBA Metabolite with Defined Bay-Region Diol Chemistry for Carcinogenesis and Toxicology Research


BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- (CAS 78776-41-7) is a trans-3,4-dihydrodiol metabolite of 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA), which is itself a primary oxidative metabolite of the potent experimental carcinogen 7,12-dimethylbenz[a]anthracene (DMBA). This compound belongs to the polycyclic aromatic hydrocarbon (PAH) bay-region dihydrodiol class, possessing a bay-region 3,4-diol moiety that serves as the required substrate for cytochrome P450-mediated epoxidation to form the ultimate DNA-reactive 3,4-diol-1,2-epoxide species [1]. Its molecular formula is C20H16O3 with a molecular weight of 304.3 g/mol, and it is structurally distinguished from its closest analogs by the specific combination of a hydroxymethyl group at position 7, a methyl group at position 12, and the critical 3,4-diol substitution pattern .

Why Generic DMBA Diol Substitution Fails: Regioisomer-Specific Biological Activity of BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- Demands Compound-Specific Procurement


Within the DMBA metabolic cascade, the position of the diol group on the benz[a]anthracene scaffold is the primary determinant of biological activity. The 3,4-diol regioisomers (bay-region dihydrodiols) of both DMBA and 7-OHM-12-MBA are the only metabolites among four sets of diols (3,4-, 5,6-, 8,9-, and 10,11-) that exhibit strong mutagenicity in Salmonella typhimurium TA100 [1]. Conversely, tumor-initiating potency in mouse skin diverges dramatically between the 3,4-diols of DMBA and 7-OHM-12-MBA: the DMBA-3,4-diol produces 9.8 papillomas/mouse at 3 nmol, whereas the target compound yields only 0.9 papillomas/mouse at the identical dose, a greater than 10-fold difference that precludes any assumption of functional equivalence [1]. This regioisomer-specific and analog-specific divergence in mutagenic vs. tumorigenic potency means that substituting any other DMBA or 7-OHM-12-MBA diol metabolite for this specific compound will yield fundamentally different experimental outcomes.

Quantitative Comparative Evidence for BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL-: Head-to-Head Data Against Closest Analogs


Tumor-Initiating Activity in Mouse Skin: 10.9-Fold Lower Potency vs. DMBA-3,4-Diol Establishes a Distinct Proximate Carcinogen Profile

In the mouse skin two-stage tumorigenesis model, the 3,4-diol of 7-OHM-12-MBA (target compound) produced a tumor incidence of only 0.9 papillomas/mouse after 23 weeks of promotion at a dose of 3 nmol/mouse, compared to 9.8 papillomas/mouse for the 3,4-diol of DMBA at the identical dose level—a 10.9-fold difference [1]. The parent compound 7-OHM-12-MBA yielded 0.26 papillomas/mouse, while DMBA itself produced 2.9 papillomas/mouse. This demonstrates that the target compound is a proximate carcinogen of 7-OHM-12-MBA, not of DMBA, and that it contributes to DMBA's overall carcinogenicity through a distinct hydroxymethyl-derivative pathway rather than the primary DMBA-3,4-diol pathway [1].

Chemical Carcinogenesis Tumor Initiation Mouse Skin Two-Stage Model

Bacterial Mutagenicity: Strong Mutagenic Activity Restricted Exclusively to 3,4-Diol Regioisomers—5,6-, 8,9-, and 10,11-Diols Are Inactive

Among 39 DMBA derivatives tested for mutagenicity toward Salmonella typhimurium strain TA100 in the presence of metabolic activation enzymes, only the 3,4-diols of DMBA and 7-OHM-12-MBA were strongly mutagenic; these two 3,4-dihydrodiols were of equal mutagenic potency [1]. In contrast, the corresponding 5,6-, 8,9-, and 10,11-diol regioisomers of DMBA, its 7- and 12-hydroxymethyl derivatives, and the 7,12-dihydroxymethyl derivative all lacked strong mutagenic activity at the concentrations examined [1]. This establishes that the bay-region 3,4-diol geometry is a structural prerequisite for mutagenic activity in this assay system.

Mutagenicity Testing Salmonella typhimurium TA100 Metabolic Activation

In Vitro DNA Binding: 7-OHM-12-MBA-3,4-diol Generates DNA-Reactive Products That Bind More Strongly Than DMBA Itself

Upon further metabolism by rat liver microsomes, the trans-3,4-dihydrodiol of 7-OHMe-12-MeBA (synonymous with the target compound) was found to give rise to products that bind more strongly to DNA in vitro than do the products generated from 7,12-Me2BA (DMBA) itself [1]. High DNA-binding activities in vitro were exhibited by 7-OHMe-12-MeBA, 7-OHMe-12-MBA-trans-3,4-diol, and 7,12-Me2BA-trans-3,4-diol [1]. This elevated DNA-binding capacity relative to the parent DMBA is consistent with the bay-region diol-epoxide activation pathway and validates the compound's role as a proximate DNA-reactive species.

DNA Adduct Formation Metabolic Activation Bay-Region Diol-Epoxide

Mammalian Cell Mutagenesis: Trans-3,4-diols Are the Only DMBA Metabolites More Mutagenic Than the Parent Compound

In Chinese hamster V79 cells co-cultured with metabolically competent golden hamster cells (cell-mediated assay), DMBA, 7-OHM-12-MBA, 7-Me-12-OHMBA, and their respective trans-3,4-diols were all mutagenic for ouabain and 6-thioguanine resistance markers [1]. All other metabolites tested—including trans-5,6-diols, trans-8,9-diols, and various phenolic and hydroxymethyl derivatives—were either inactive or showed at most a 4-fold higher mutation frequency than untreated control cells [1]. The DMBA-trans-3,4-diol was 6- to 8-fold more active than DMBA itself at 0.05 μM and was mutagenic at doses as low as 0.01 μM [1]. The trans-3,4-diol of 7-OHM-12-MBA was also mutagenic in this system, confirming that its bay-region diol-epoxide is the active mutagenic species [1].

Mammalian Cell Mutagenesis V79 Cell Assay Diol-Epoxide Pathway

Metabolic Activation Pathway: Activation via Bay-Region Diol-Epoxide is Inhibited by Epoxide Hydrase Inhibitor, Confirming a Mechanism Distinct from DMBA

The metabolic activation of 7-OHM-12-MBA to DNA-binding species is mediated through formation of a diol-epoxide in the 1,2,3,4-ring (bay-region), as evidenced by the finding that DNA binding of the hydroxymethyl compound in mouse embryo cells is inhibited by 1,1,1-trichloropropylene 2,3-oxide, a specific inhibitor of epoxide hydrase [1]. This confirms that the target compound (7-OHM-12-MBA-3,4-diol) is the obligate proximate intermediate on the pathway to the ultimate DNA-reactive 3,4-diol-1,2-epoxide. This mechanism is distinct from the activation of DMBA itself, as the DNA adducts formed from 7-OHM-12-MBA are chromatographically different from those of DMBA, indicating that the hydroxymethyl compound is not merely a metabolic intermediate but rather represents a branch point in DMBA's overall metabolic activation network [1].

Metabolic Activation Bay-Region Diol-Epoxide Epoxide Hydrase Inhibition

Optimal Research Application Scenarios for BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- (CAS 78776-41-7)


Investigating the 7-OHM-12-MBA Branch of DMBA Metabolic Activation: Proximate Carcinogen Studies

This compound serves as the authentic proximate carcinogenic metabolite of 7-OHM-12-MBA. As established by the Wislocki et al. tumor initiation data—where it produces 0.9 papillomas/mouse at 3 nmol compared to 0.26 for its parent 7-OHM-12-MBA [1]—this compound is the appropriate substrate for studying how DMBA's carcinogenicity is partially mediated through its hydroxymethyl derivative rather than through DMBA-3,4-diol directly. Researchers investigating branching metabolic pathways of PAH carcinogens should select this compound as the defined intermediate for the 7-OHM-12-MBA arm.

Bay-Region Diol-Epoxide DNA Adduct Profiling and Adductomics

The target compound's demonstrated high in vitro DNA-binding activity following microsomal activation—exceeding that of DMBA itself [2]—makes it a critical analytical standard for DNA adduct identification. Its chromatographically distinct adduct pattern relative to DMBA-3,4-diol adducts [3] enables unambiguous assignment of adduct spots in ³²P-postlabeling or LC-MS/MS adductomics workflows, an essential capability for laboratories conducting DNA damage and repair studies with DMBA-exposed biological samples.

Structure-Activity Relationship (SAR) Studies of PAH Bay-Region Dihydrodiols

This compound occupies a chemically defined midpoint in the DMBA metabolic activation SAR landscape: it carries the same bay-region 3,4-diol core as DMBA-3,4-diol but possesses a hydroxymethyl substituent at position 7 instead of a methyl group. Quantitative comparisons show it is equally mutagenic as DMBA-3,4-diol in Salmonella TA100 [1] yet 10.9-fold less tumorigenic in mouse skin [1]. This combination of potency parity in bacterial mutagenesis with potency divergence in mammalian tumorigenesis makes it uniquely valuable for probing the structural determinants that separate mutagenic from carcinogenic potency in bay-region diol-epoxide systems.

In Vitro Metabolism Studies Requiring Defined Authentic Metabolite Standards

For laboratories conducting in vitro DMBA metabolism studies with liver microsomes, purified cytochrome P450 isoforms, or recombinant enzyme systems, 7-OHM-12-MBA-3,4-diol is required as an authentic co-chromatography standard to identify the trans-3,4-diol metabolite peak. The compound has been identified as a bona fide metabolite of 7-OHM-12-MBA and characterized by distinct HPLC retention times on both reversed-phase and normal-phase systems, UV-visible absorption, fluorescence spectra, and mass spectral properties [2], providing the necessary reference data for unambiguous metabolite identification.

Quote Request

Request a Quote for BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.